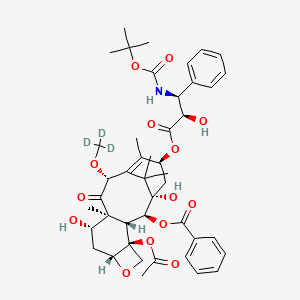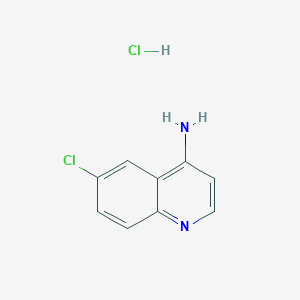
Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H11NO3 . It is a derivative of pyroglutamic acid or 5-oxoproline, which plays an important role in the activity of living cells of organisms from archaea and bacteria to humans .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a diastereoselective method for the preparation of methyl (2 R* ,3 R* )-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates was developed based on the neutralization reaction of diastereohomogeneous dimethyl (2 R* ,3 R* )-3-aryl (pyridyl)glutamate hydrochlorides . Another common method involves reacting a certain amount of pyrrolidine-2-carboxylic acid with methanol and carrying out the esterification reaction under appropriate conditions .Molecular Structure Analysis
The molecular structure of Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate is represented by the linear formula C7H11NO3 . It contains a rigid lactam ring structure, which makes it a key chiral precursor in the asymmetric synthesis of natural amino acid analogs, heterocyclic compounds, and other biologically active substances .Physical And Chemical Properties Analysis
Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate is a solid at room temperature . It has a molecular weight of 157.17 . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis of Pyrrole Derivatives : Ethyl 2-chloroacetoacetate and its 4-chloro isomer can react with cyanoacetamide in the presence of triethylamine to yield high yields of pyrrole derivatives, including Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds (Dawadi & Lugtenburg, 2011).
Catalyzed Annulation Processes : Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity (Zhu, Lan, & Kwon, 2003).
Antibacterial Activity : Synthesized 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from Ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate demonstrated antibacterial activity in vitro (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Pharmacological Activity : Compounds synthesized from Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates showed significant antiradical and anti-inflammatory activities, with potential for medical application (Zykova et al., 2016).
Fluorescence Properties in Chemistry : Ethyl 4-(3-hydroxphenyl)-6-methyl-2-thioxo-1,3-dihydroprimidine-5-carboxylate and related compounds exhibit fluorescence properties, which are significant in chemical analysis and biological imaging (Al-Masoudi, Al-Salihi, Marich, & Markus, 2015).
Crystal Structures in Material Science : The crystal structures of ethyl 2-methyl-4-phenyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate and related compounds have been extensively investigated for applications in material science and molecular design (Pandian et al., 2014).
Inhibitors in Gene Expression Studies : Ethyl 2-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues have been tested as inhibitors of AP-1 and NF-κB mediated gene expression, indicating potential in molecular biology and pharmacology (Palanki et al., 2002).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-5(2)7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVUUZCUTSDPRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(=O)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






